

An In-depth Technical Guide to N-(m-PEG4)-N'(PEG4-acid)-Cy5

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(PEG4-acid)-Cy5

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This technical guide provides comprehensive information on the bifunctional fluorescent linker, N-(m-PEG4)-N'-(PEG4-acid)-Cy5. This molecule is a valuable tool in various research and development applications, particularly in bioconjugation for labeling and tracking biomolecules. Its structure combines a near-infrared (NIR) Cyanine5 (Cy5) fluorophore with two polyethylene glycol (PEG4) chains, enhancing solubility and providing a reactive terminal carboxylic acid for covalent attachment.

Core Molecular Data

The key quantitative properties of **N-(m-PEG4)-N'-(PEG4-acid)-Cy5** are summarized below. This data is essential for experimental design, including calculating molar quantities and setting up detection instrumentation.



Property	Value	Reference
Molecular Weight (MW)	829.5 g/mol	[1][2]
Molecular Formula	C45H65CIN2O10	[1][2][3]
CAS Number	2107273-32-3	[1][2]
Excitation Maximum (λex)	649 nm	[1]
Emission Maximum (λem)	667 nm	[1]
Purity	≥98%	[1]
Solubility	Water, DMSO, DMF, DCM	[1]

Technical Overview and Applications

N-(m-PEG4)-N'-(PEG4-acid)-Cy5 is a specialized chemical reagent designed for covalently labeling biomolecules. Its unique structure offers several advantages for researchers:

- Fluorescent Labeling: The integrated Cy5 dye is a bright, far-red fluorophore. Its
 fluorescence in the near-infrared spectrum is ideal for biological applications due to minimal
 autofluorescence from cells and tissues, allowing for sensitive detection.[3][4] This makes it
 suitable for a range of applications including fluorescence microscopy, flow cytometry, and in
 vivo imaging.[3]
- Bioconjugation: The molecule features a terminal carboxylic acid (-COOH) group.[1][2] This
 functional group allows for the covalent attachment of the dye to primary amine groups (NH₂) present on biomolecules such as proteins, antibodies, peptides, and amine-modified
 oligonucleotides.[1][5]
- PEG Linker: The dual PEG4 spacers are hydrophilic, which significantly increases the water solubility of the entire molecule and the resulting conjugate.[1][5] In drug development and in vivo studies, PEGylation is a well-established technique to improve the pharmacokinetic properties of molecules and reduce their immunogenicity.[3]

This combination of features makes **N-(m-PEG4)-N'-(PEG4-acid)-Cy5** a powerful linker for creating fluorescently-tagged biomolecules to study cellular processes, protein interactions,



and drug delivery mechanisms.[3] It is also used in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) as a fluorescent PEG linker.[6]

Experimental Protocol: Amine Labeling

The following is a generalized protocol for the conjugation of **N-(m-PEG4)-N'-(PEG4-acid)-Cy5** to a protein containing primary amines (e.g., lysine residues) using carbodiimide chemistry.

Objective: To covalently label a target protein with the Cy5 fluorophore for detection.

Materials:

- N-(m-PEG4)-N'-(PEG4-acid)-Cy5
- Target protein with accessible primary amines (e.g., Antibody in PBS)
- Activation Reagents:
 - EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
 - NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Reaction Buffer: Amine-free buffer, such as MES buffer or PBS (pH 7.2-7.5)
- Quenching Buffer: e.g., 1 M Tris-HCl, pH 8.0
- Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis system
- Anhydrous DMSO or DMF

Methodology:

- Reagent Preparation:
 - Prepare a stock solution of N-(m-PEG4)-N'-(PEG4-acid)-Cy5 (e.g., 10 mg/mL) in anhydrous DMSO.



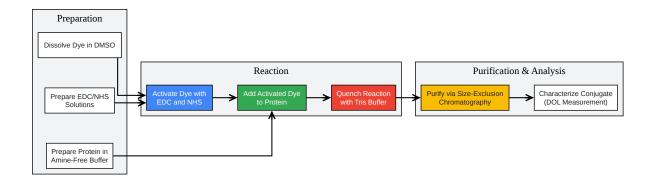
- Prepare fresh stock solutions of EDC and NHS in reaction buffer or water immediately before use.
- Ensure the target protein is in an amine-free buffer. If not, perform a buffer exchange.
- Activation of Carboxylic Acid:
 - In a microcentrifuge tube, mix N-(m-PEG4)-N'-(PEG4-acid)-Cy5 with a molar excess of EDC and NHS in reaction buffer.
 - A typical molar ratio is 1:2:4 (Dye:EDC:NHS).
 - Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming a more stable NHS ester.
- Conjugation to Protein:
 - Add the activated dye solution to the protein solution. The molar ratio of dye to protein should be optimized for the specific application but can range from 5:1 to 20:1.
 - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.
- Quenching the Reaction:
 - Add quenching buffer (e.g., Tris-HCI) to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.
- Purification of the Conjugate:
 - Separate the labeled protein from unreacted dye and byproducts.
 - For proteins, size-exclusion chromatography is highly effective. The first colored fraction to elute will be the Cy5-labeled protein.
 - Alternatively, use dialysis against a suitable buffer (e.g., PBS) with several buffer changes.



- · Characterization:
 - Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~649 nm (for Cy5).

Visualized Workflow and Pathways

The logical flow of the experimental protocol for labeling a biomolecule can be visualized to clarify the sequence of steps from reagent preparation to the final purified product.



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Caption: Workflow for protein conjugation with N-(m-PEG4)-N'-(PEG4-acid)-Cy5.

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 [https://www.benchchem.com/product/b1193357#n-m-peg4-n-peg4-acid-cy5-molecular-weight]

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